molecular formula C14H25NO4 B2542780 Tert-butyl (3R)-3-[(2-methylpropan-2-yl)oxy]-5-oxopiperidine-1-carboxylate CAS No. 2580090-17-9

Tert-butyl (3R)-3-[(2-methylpropan-2-yl)oxy]-5-oxopiperidine-1-carboxylate

Cat. No.: B2542780
CAS No.: 2580090-17-9
M. Wt: 271.357
InChI Key: IITCCPIRGGQCSE-LLVKDONJSA-N
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Description

Tert-butyl (3R)-3-[(2-methylpropan-2-yl)oxy]-5-oxopiperidine-1-carboxylate is a compound that features a piperidine ring substituted with a tert-butyl ester and an isopropyl ether group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3R)-3-[(2-methylpropan-2-yl)oxy]-5-oxopiperidine-1-carboxylate typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as amino alcohols or amino acids.

    Introduction of the Tert-Butyl Ester Group: This step involves the esterification of the piperidine ring with tert-butyl chloroformate under basic conditions.

    Addition of the Isopropyl Ether Group: The final step involves the etherification of the piperidine ring with isopropyl alcohol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may utilize continuous flow reactors to enhance efficiency and yield. Flow microreactor systems have been shown to be more efficient and sustainable compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The tert-butyl ester and isopropyl ether groups can be substituted under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions may involve nucleophiles like amines or alcohols in the presence of a catalyst.

Major Products

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Alcohol derivatives of the piperidine ring.

    Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

Tert-butyl (3R)-3-[(2-methylpropan-2-yl)oxy]-5-oxopiperidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl (3R)-3-[(2-methylpropan-2-yl)oxy]-5-oxopiperidine-1-carboxylate involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl (3R)-3-hydroxy-5-oxopiperidine-1-carboxylate: Similar structure but with a hydroxyl group instead of an isopropyl ether group.

    Tert-butyl (3R)-3-[(2-methylpropan-2-yl)oxy]-5-hydroxypiperidine-1-carboxylate: Similar structure but with a hydroxyl group on the piperidine ring.

Uniqueness

Tert-butyl (3R)-3-[(2-methylpropan-2-yl)oxy]-5-oxopiperidine-1-carboxylate is unique due to the presence of both a tert-butyl ester and an isopropyl ether group, which confer distinct chemical properties and reactivity patterns. This combination of functional groups makes it a versatile compound for various synthetic and research applications.

Properties

IUPAC Name

tert-butyl (3R)-3-[(2-methylpropan-2-yl)oxy]-5-oxopiperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO4/c1-13(2,3)18-11-7-10(16)8-15(9-11)12(17)19-14(4,5)6/h11H,7-9H2,1-6H3/t11-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IITCCPIRGGQCSE-LLVKDONJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1CC(=O)CN(C1)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)O[C@@H]1CC(=O)CN(C1)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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